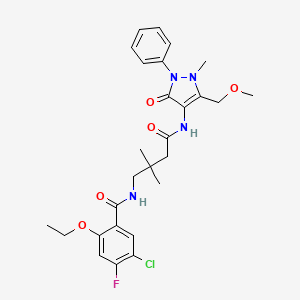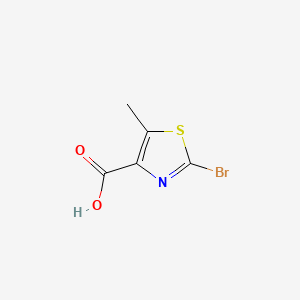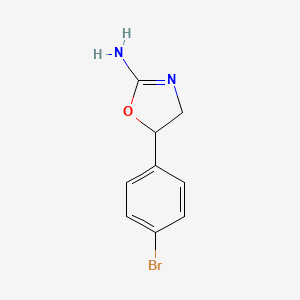
Lorazepam-D4
Übersicht
Beschreibung
Lorazepam-D4 is a stable-labeled internal standard suitable for quantitation of lorazepam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis . It is categorized as a benzodiazepine and has anxiolytic properties . It is a metabolite of diclazepam .
Molecular Structure Analysis
The molecular formula of Lorazepam-D4 is C15H6Cl2D4N2O2 . The InChI code is InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D . The molecular weight is 325.2 .
Chemical Reactions Analysis
Lorazepam-D4, like other benzodiazepines, is involved in various chemical reactions. For instance, a study reported the electrochemical approach for monitoring lorazepam in an aqueous solution . The oxidation potential of lorazepam showed a linear relation versus pH values, confirming the effect of the proton with an equal value of electron in the redox reaction of lorazepam .
Physical And Chemical Properties Analysis
Lorazepam-D4 is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is a 100 µg/ml solution in acetonitrile .
Wissenschaftliche Forschungsanwendungen
Lorazepam, a benzodiazepine, does not significantly affect striatal D2 dopamine receptor binding characteristics, based on a study involving a week’s administration of lorazepam (2 mg daily) (Hietala et al., 1997).
A study found that lorazepam induces a significant decrease of D2/D3 receptor binding potential in the medial temporal and dorsolateral prefrontal cortex, suggesting that cortical GABA-dopamine interaction is involved in lorazepam's central actions in healthy volunteers (Vilkman et al., 2009).
Lorazepam increases the excitability of inhibitory circuits in the human motor cortex, as evidenced by its effects on the descending volleys evoked by transcranial magnetic stimulation (Lazzaro et al., 2000).
Lorazepam enhances the percutaneous permeation of rat skin, suggesting potential for transdermal delivery. Surfactants were found to significantly enhance the flux of lorazepam (Nokhodchi et al., 2003).
Lorazepam is clinically used as a sedative, antianxiety, and hypnotic agent. Its therapeutic uses include treating acute and chronic anxiety, anxiety associated with functional or organic diseases, and surgical premedication (Ameer & Greenblatt, 1981).
Lorazepam has been shown to be effective and safe for treating status epilepticus, controlling seizures in most patients with minimal complications (Walker et al., 1979).
The drug affects differentiated emotions in healthy volunteers, with an overall increase in emotional reactivity observed with lorazepam compared to placebo (Garcia et al., 1997).
In nonhuman primates, lorazepam diminished scratching behavior, which is considered a manifestation of anxiety in monkeys, indicating its anxiolytic effects (Schino et al., 1991).
Lorazepam strongly prolongs visual information processing, with significant impairment observed even when masking gratings are presented long after the visual target (Giersch & Herzog, 2004).
Lorazepam impairs recognition memory and synaptic plastic processes in rats, with actions in perirhinal cortex. This provides insights into how benzodiazepines impair recognition memory (Wan et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Lorazepam-D4 is intended for use as an internal standard for the quantification of lorazepam levels in urine, serum, or plasma by GC- or LC-MS for urine drug testing, clinical toxicology, or forensic analysis . It is likely to continue being used in these areas and potentially more as research progresses.
Eigenschaften
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWRORZWFLOCLC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016159 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lorazepam-D4 | |
CAS RN |
84344-15-0 | |
| Record name | Lorazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Q & A
Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?
A1: Lorazepam-D4 is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]
Q2: What analytical methods utilize Lorazepam-D4 for Lorazepam quantification?
A2: The provided research highlights the use of Lorazepam-D4 in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and Lorazepam-D4 are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)




![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)
